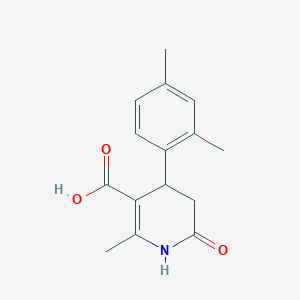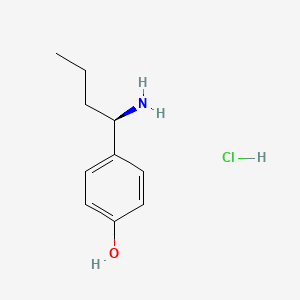
(R)-4-(1-Aminobutyl)phenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
®-4-(1-Aminobutyl)phenol hydrochloride , also known by its chemical formula C10H16ClNO , is a compound with a molecular weight of 201.69 g/mol . It falls under the category of organic chemicals and is commonly used in research and pharmaceutical applications .
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of an appropriate amine (1-aminobutylamine) with a phenol derivative. The stereochemistry of the resulting product is crucial, as it specifically refers to the ®-configuration .
Molecular Structure Analysis
The molecular structure of ®-4-(1-Aminobutyl)phenol hydrochloride consists of a phenolic ring attached to a butylamine side chain. The hydrochloride salt forms due to the protonation of the amino group by hydrochloric acid. The chirality of the compound arises from the asymmetric carbon center, resulting in the ®-stereoisomer .
Chemical Reactions Analysis
®-4-(1-Aminobutyl)phenol hydrochloride can participate in various chemical reactions, including nucleophilic substitutions, acid-base reactions, and oxidation processes. Researchers often explore its reactivity in the context of drug development and synthetic chemistry .
Physical And Chemical Properties Analysis
Future Directions
Research on ®-4-(1-Aminobutyl)phenol hydrochloride continues to explore its pharmacological properties, potential therapeutic applications, and optimization for improved efficacy and safety. Future studies may focus on its interactions with specific receptors, metabolic pathways, and clinical trials .
properties
CAS RN |
1217445-51-6 |
|---|---|
Product Name |
(R)-4-(1-Aminobutyl)phenol hydrochloride |
Molecular Formula |
C10H16ClNO |
Molecular Weight |
201.69 g/mol |
IUPAC Name |
4-[(1R)-1-aminobutyl]phenol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-2-3-10(11)8-4-6-9(12)7-5-8;/h4-7,10,12H,2-3,11H2,1H3;1H/t10-;/m1./s1 |
InChI Key |
JKUKIQUZERUIDJ-HNCPQSOCSA-N |
Isomeric SMILES |
CCC[C@H](C1=CC=C(C=C1)O)N.Cl |
SMILES |
CCCC(C1=CC=C(C=C1)O)N.Cl |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



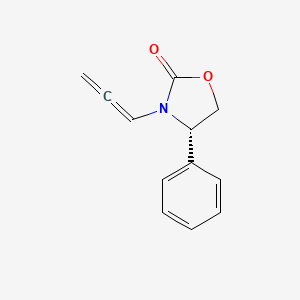

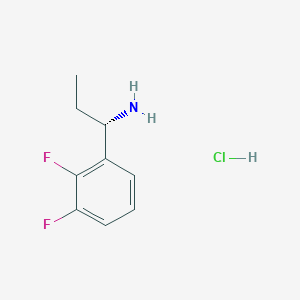

![Ethyl 8-(benzyloxy)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1505155.png)
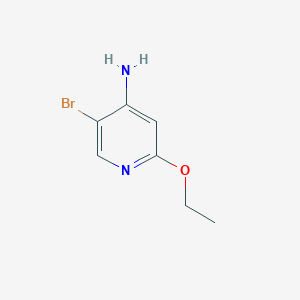
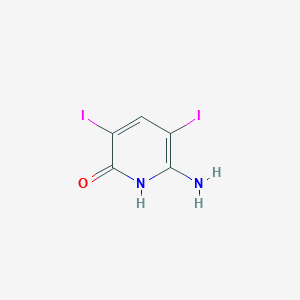
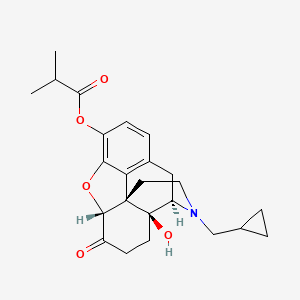
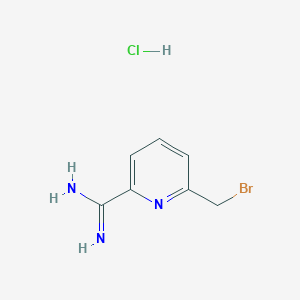
![Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B1505164.png)


![1,2,3,4-Tetrahydro-6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-5-pyrimidinecarb](/img/structure/B1505171.png)
